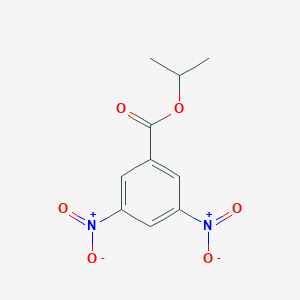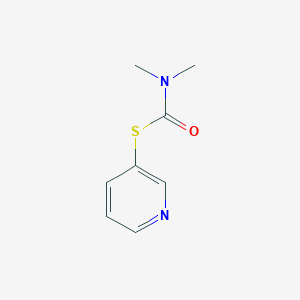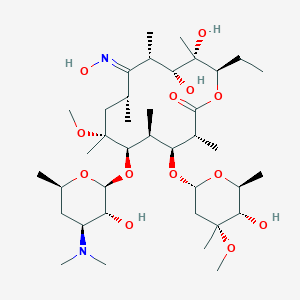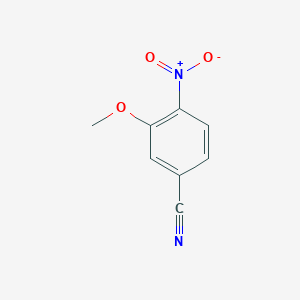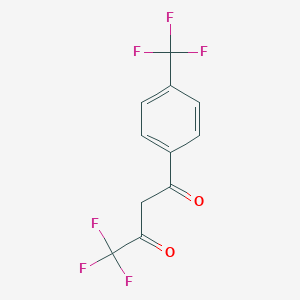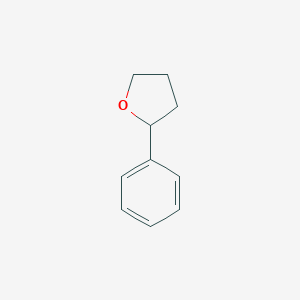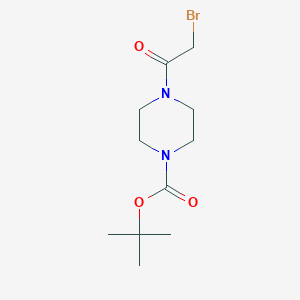
Tert-butyl 4-(2-bromoacetyl)piperazine-1-carboxylate
Descripción general
Descripción
Tert-butyl 4-(2-bromoacetyl)piperazine-1-carboxylate is a chemical compound with the molecular formula C11H19BrN2O3 . It has an average mass of 307.184 Da and a monoisotopic mass of 306.057892 Da .
Synthesis Analysis
The synthesis of tert-butyl 4-(2-bromoacetyl)piperazine-1-carboxylate involves several steps. The combined organic layers are dried over Na2SO4, the solvent is removed, and purification is done via column chromatography (petroleum ether/ethyl acetate = 4:1) to yield the product as a colorless solid .Molecular Structure Analysis
The molecular structure of tert-butyl 4-(2-bromoacetyl)piperazine-1-carboxylate is characterized by its molecular formula C11H19BrN2O3 . The structure of the compound has been confirmed by single crystal X-ray diffraction analysis .Chemical Reactions Analysis
Tert-butyl 4-(2-bromoacetyl)piperazine-1-carboxylate serves as a useful building block/intermediate in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .Physical And Chemical Properties Analysis
Tert-butyl 4-(2-bromoacetyl)piperazine-1-carboxylate is a solid at room temperature . The compound should be stored in an inert atmosphere at 2-8°C .Aplicaciones Científicas De Investigación
- The derivatives of N-Boc piperazine, including tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate and tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate, were synthesized and characterized through spectroscopic studies (FT-IR, 1H & 13C NMR, LCMS). These compounds exhibited moderate antibacterial and antifungal activities against several microorganisms (Kulkarni et al., 2016).
Crystal and Molecular Structure :
- The crystal and molecular structure of tert-butyl 4-(2-tert-butoxy-2-oxoethyl)-piperazine-1-carboxylate was reported, showcasing typical bond lengths and angles for this piperazine-carboxylate (Mamat, Flemming, & Köckerling, 2012).
Biological Evaluation and Activity
Antibacterial and Anthelmintic Activity :
- Tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate was synthesized and screened for in vitro antibacterial and anthelmintic activity. The compound exhibited poor antibacterial and moderate anthelmintic activity (Sanjeevarayappa et al., 2015).
Structural Applications in Synthesis
Derivatives and Chemical Synthesis :
Synthesis of tert-butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate involved a simple low-cost amination of 4-iodo-2-methyl-6-nitroaniline, indicating its utility as an important intermediate for the synthesis of biologically active benziimidazole compounds (Liu Ya-hu, 2010).
Synthesis, single crystal X-ray analysis, and DFT calculations of tert-butyl 4-(4-nitrophenyl)piperazine-1-carboxylate revealed its nature as an organic intermediate, showcasing the stability of its molecular structure and conformations through DFT analysis (Yang et al., 2021).
Antimalarial Activity
- Certain piperazine derivatives, including (2R,3S)-4-(arylmethyl)-1-(4-phenyl-3-substituted-amino-2-hydroxybutyl)piperazine, have demonstrated anti-malarial activity. Structural studies indicated the significance of specific substituents for generating this activity (Cunico et al., 2009).
Anticorrosive Application
- Novel heterocyclic compounds like tert-butyl 4-[(4-methyl phenyl) carbonyl] piperazine-1-carboxylate showed promising anticorrosive activity for carbon steel in 1M HCl solution, revealing high inhibition efficiency and strong adsorption on the metal surface (Praveen et al., 2021).
Safety And Hazards
The compound is associated with certain hazards. It has been assigned the GHS07 pictogram, with the signal word “Warning”. The hazard statements associated with it are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). The precautionary statements are P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Propiedades
IUPAC Name |
tert-butyl 4-(2-bromoacetyl)piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19BrN2O3/c1-11(2,3)17-10(16)14-6-4-13(5-7-14)9(15)8-12/h4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFJTTZCBJLCUIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40578677 | |
| Record name | tert-Butyl 4-(bromoacetyl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40578677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-(2-bromoacetyl)piperazine-1-carboxylate | |
CAS RN |
112257-12-2 | |
| Record name | tert-Butyl 4-(bromoacetyl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40578677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details










Synthesis routes and methods IV
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

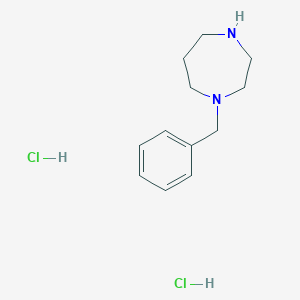
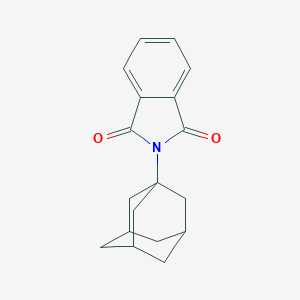
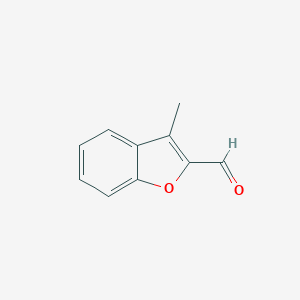
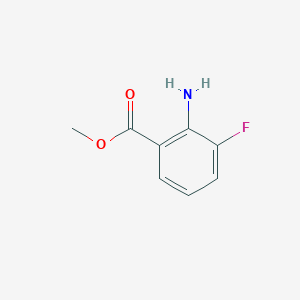
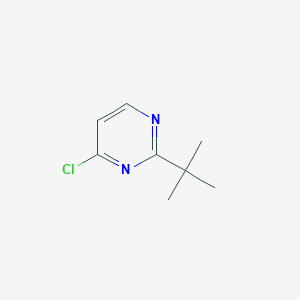
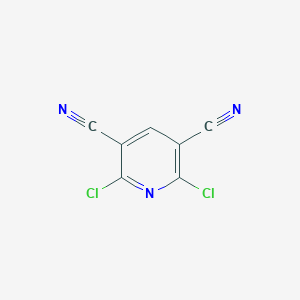
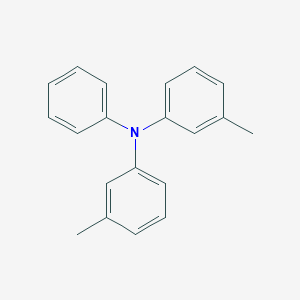
![(2S)-2-Acetyloxy-2-phenylacetic acid;diphenyl-[(2S)-pyrrolidin-2-yl]methanol](/img/structure/B170286.png)
